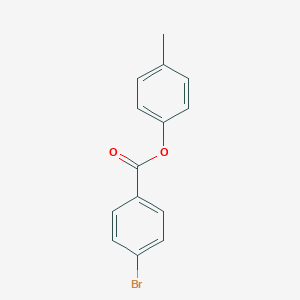

4-Methylphenyl4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(4-methylphenyl) 4-bromobenzoate |

InChI |

InChI=1S/C14H11BrO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |

InChI Key |

NBVXHMSLWQURSM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylphenyl 4-bromobenzoate chemical structure and properties

An In-Depth Technical Guide to 4-Methylphenyl 4-bromobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenyl 4-bromobenzoate is an aromatic ester that, along with its structural analogs, holds significant interest in the fields of medicinal chemistry and materials science. The presence of a bromine atom on one of the phenyl rings and a methyl group on the other provides a unique combination of steric and electronic properties, making it a valuable scaffold for the synthesis of more complex molecules. The ester linkage is a common feature in many biologically active compounds, and the aryl bromide moiety serves as a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Methylphenyl 4-bromobenzoate, with a focus on its relevance to researchers in drug development.

Chemical Structure and Identification

The chemical structure of 4-Methylphenyl 4-bromobenzoate consists of a benzoate group in which the hydrogen at the 4-position of the benzene ring is substituted by a bromine atom, and the ester is formed with 4-methylphenol (p-cresol).

Molecular Formula: C₁₄H₁₁BrO₂

Molecular Weight: 291.13 g/mol

IUPAC Name: 4-methylphenyl 4-bromobenzoate

While a specific CAS Number for 4-Methylphenyl 4-bromobenzoate is not consistently reported across major chemical databases, it is important to distinguish it from similar, often confused compounds:

-

(4-bromophenyl)methyl 4-bromobenzoate: CAS No. 110929-20-9[3]

-

Benzoic acid, 4-methylphenyl ester (p-tolyl benzoate): CAS No. 614-34-6[4]

The structural distinction is crucial for accurate experimental design and data interpretation.

Physicochemical and Crystallographic Properties

The physical and structural properties of a compound are fundamental to its application and handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | [5] |

| Molecular Weight | 291.13 | [5] |

| Melting Point | 385 (1) K / 112 °C | [5] |

| Appearance | Colorless crystals | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Boiling Point | Not reported | |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and acetonitrile. | [5] |

The crystal structure of 4-Methylphenyl 4-bromobenzoate reveals a dihedral angle of 54.43 (7)° between the two benzene rings, indicating a significant twist in the molecule.[5] This non-planar conformation can influence its binding to biological targets. The crystal packing is stabilized by weak C-H···O interactions and Br···Br contacts.[5]

Synthesis of 4-Methylphenyl 4-bromobenzoate

The synthesis of 4-Methylphenyl 4-bromobenzoate is typically achieved through the esterification of 4-bromobenzoyl chloride with 4-methylphenol. This is a standard Schotten-Baumann type reaction.

Rationale for Experimental Choices

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.

-

Triethylamine as Base: Triethylamine is a tertiary amine base that acts as a scavenger for the hydrochloric acid (HCl) produced during the reaction. The removal of HCl drives the equilibrium towards the formation of the ester product.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a shorter timeframe.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoyl chloride (3.4 mmol, 1.0 eq) and 4-methylphenol (3.4 mmol, 1.0 eq) in 60 mL of acetonitrile.[5]

-

Reaction: Gradually heat the solution to reflux and maintain this temperature for 2 hours.[5]

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Product Precipitation: Add triethylamine (3.4 mmol, 1.0 eq) to the cooled solution to neutralize the HCl formed and precipitate the product.[5] Pour the resulting mixture into cold water to further precipitate the solid.

-

Purification: Collect the solid by filtration and recrystallize it from dichloromethane to yield colorless crystals of 4-Methylphenyl 4-bromobenzoate.[5]

Synthesis Workflow Diagram

Caption: Synthesis Workflow of 4-Methylphenyl 4-bromobenzoate

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Aromatic Protons: The protons on the 4-bromobenzoyl and 4-methylphenyl rings will appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the 4-bromobenzoyl ring are expected to appear as two doublets due to para-substitution. The protons on the 4-methylphenyl ring will also likely appear as two doublets.

-

Methyl Protons: The three protons of the methyl group will give a singlet at around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 164-166 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of δ 120-155 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the oxygen of the ester will be in the higher end.

-

Methyl Carbon: The methyl carbon will show a signal at approximately δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

-

C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.

-

C-O Stretch: An absorption band for the C-O single bond stretch of the ester will be present in the 1250-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

-

C-Br Stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹) may be observed for the C-Br stretch.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 290 and 292 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 4-bromobenzoyl cation (m/z 183/185) and the 4-methylphenoxyl radical or related ions.

Applications in Drug Development and Research

While specific studies on the biological activity of 4-Methylphenyl 4-bromobenzoate are limited, the broader class of substituted phenyl benzoates and related aromatic structures are of significant interest in medicinal chemistry.

-

Antimicrobial and Anticancer Agents: Derivatives of benzoate esters have shown a range of biological activities, including antimicrobial and cytotoxic effects.[6] The core structure of 4-Methylphenyl 4-bromobenzoate provides a scaffold that can be modified to explore these activities. For instance, related 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have demonstrated potent activity against Mycobacterium tuberculosis and Gram-positive bacteria.[6]

-

Enzyme Inhibition: Methyl 4-aminobenzoate derivatives have been investigated as inhibitors of enzymes in the pentose phosphate pathway, which could be a target for drug development.[3]

-

Scaffold for Synthesis: The aryl bromide functionality is a key feature for its use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For example, a related compound, methyl 4-bromobenzoate, has been used in the synthesis of the antifolate drug pemetrexed.[2]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While specific toxicity data for 4-Methylphenyl 4-bromobenzoate is not available, general precautions for handling aromatic esters and brominated compounds should be followed. Information from safety data sheets of related compounds like methyl 4-bromobenzoate provides guidance.[1][7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]

Potential Hazards

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1][9]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9]

-

Ingestion: May be harmful if swallowed.[1]

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

4-Methylphenyl 4-bromobenzoate is a well-defined crystalline solid with a structure that lends itself to further chemical modification. Its synthesis is straightforward, and its characterization, while not fully documented in public literature, can be reliably predicted. The true value of this compound for researchers and drug development professionals lies in its potential as a building block for the synthesis of novel bioactive molecules. The combination of an ester linkage and a reactive aryl bromide handle makes it a versatile starting material for creating libraries of compounds for screening in various therapeutic areas. As with any chemical, adherence to strict safety protocols is essential during its handling and use in the laboratory.

References

-

Moreno-Fuquen, R., Ellena, J., & De Simone, C. A. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2869. [Link]

- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1192-o1193.

-

Chemsrc. (2025). (4-bromophenyl)methyl 4-bromobenzoate | CAS#:110929-20-9. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Retrieved from [Link]

- Vinsova, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 975-986.

-

NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

- Gowda, B. T., et al. (2008). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o149.

- Vinogradov, A., & Woodward, S. (2010).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p, p', p''‐HPTPM‐3 (A2) and dendron‐shaped p, p', p''‐HPTPM‐1 (A1) in CDCl3. Retrieved from [Link]

-

MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Retrieved from [Link]

-

Inxight Drugs. (n.d.). METHYL 4-BROMOBENZOATE. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 3. (4-bromophenyl)methyl 4-bromobenzoate | CAS#:110929-20-9 | Chemsrc [chemsrc.com]

- 4. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

- 5. 4-Methylphenyl 4-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to p-Tolyl p-bromobenzoate: Synthesis, Characterization, and Safety Assessment

This technical guide provides a comprehensive overview of p-Tolyl p-bromobenzoate, a chemical compound for which readily available data is scarce. Recognizing the challenges faced by researchers and drug development professionals when encountering such compounds, this document offers a scientifically grounded approach to its synthesis, predicted properties, and essential safety protocols. By leveraging data from structurally analogous compounds, this guide aims to provide a reliable framework for the safe handling and effective utilization of p-Tolyl p-bromobenzoate in a research and development setting.

Compound Identification and Data Gap Analysis

A thorough search of common chemical databases reveals a notable absence of a specific CAS number for p-Tolyl p-bromobenzoate. This suggests that the compound is not widely commercially available or has not been extensively characterized and registered. For researchers, this data gap necessitates a predictive approach to understanding its properties and hazards, based on the well-documented characteristics of its constituent moieties: p-bromobenzoic acid and p-cresol, as well as structurally related esters.

Predicted Physicochemical Properties

The properties of p-Tolyl p-bromobenzoate can be inferred from its structure—an ester formed from p-bromobenzoic acid and p-cresol. The presence of two aromatic rings and a bromine atom suggests that it will be a solid at room temperature with low solubility in water and good solubility in common organic solvents.

| Property | Predicted Value/Characteristic | Justification Based on Analogs |

| Molecular Formula | C₁₄H₁₁BrO₂ | Derived from the combination of a bromobenzoyl group and a tolyl group. |

| Molecular Weight | 291.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar aromatic esters like p-Tolyl benzoate, which is a colorless or white crystalline solid.[1][2] |

| Melting Point | Estimated to be in the range of 70-100 °C | p-Tolyl benzoate has a melting point of 70-72 °C.[1][2] The addition of a bromine atom is likely to increase the melting point due to increased molecular weight and intermolecular forces. |

| Boiling Point | > 300 °C | p-Tolyl benzoate has a boiling point of 316 °C.[1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents) | Aromatic esters are generally insoluble in water and soluble in organic solvents.[1][2] |

Synthesis of p-Tolyl p-bromobenzoate: A Proposed Protocol

The most direct and common method for synthesizing an ester like p-Tolyl p-bromobenzoate is through the esterification of the corresponding carboxylic acid and phenol. The following protocol outlines a standard laboratory procedure.

Reaction Principle

The synthesis involves the reaction of p-bromobenzoyl chloride (the acid chloride of p-bromobenzoic acid) with p-cresol in the presence of a base to neutralize the HCl byproduct. The use of the acid chloride is generally more efficient than direct esterification with the carboxylic acid.

Experimental Workflow

Caption: Proposed workflow for the synthesis of p-Tolyl p-bromobenzoate.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask, dissolve one equivalent of p-cresol in a suitable anhydrous aprotic solvent such as dichloromethane or diethyl ether.

-

Addition of Base: To the solution, add 1.1 equivalents of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction.

-

Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon the addition of the acid chloride.

-

Addition of Acid Chloride: Slowly add a solution of one equivalent of p-bromobenzoyl chloride in the same solvent to the cooled mixture with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess base), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude p-Tolyl p-bromobenzoate by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for p-Tolyl p-bromobenzoate, a conservative approach to safety is imperative. The hazard profile should be assumed based on the hazards of its precursors and structurally similar compounds.

Hazard Assessment

| Hazard Category | Potential Hazard | Recommended Precautions | Source of Information (Analogs) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area or a chemical fume hood. | Safety data for various bromobenzoates and cresols indicate potential for moderate toxicity.[3] |

| Skin Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. | Aromatic esters and halogenated aromatic compounds can be skin irritants.[4][5] |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. | Many organic solids, especially esters, can cause eye irritation.[4][5] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle in a way that minimizes dust generation. Use respiratory protection if necessary. | Fine organic powders can be respiratory irritants.[3][4] |

Personal Protective Equipment (PPE)

Caption: Recommended Personal Protective Equipment for handling p-Tolyl p-bromobenzoate.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

Potential Applications

While specific applications for p-Tolyl p-bromobenzoate are not widely documented, its chemical structure suggests potential utility in several areas of research and development:

-

Intermediate in Organic Synthesis: As an ester with two distinct aromatic rings, it could serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromo- and methyl- functionalities offer sites for further chemical modification.

-

Liquid Crystal Research: The rigid, rod-like structure of this molecule is a common feature in compounds that exhibit liquid crystalline properties.

-

Material Science: Aromatic esters are sometimes used as plasticizers or as components in the synthesis of polymers with specific thermal or optical properties.

Conclusion

p-Tolyl p-bromobenzoate represents a compound with potential utility in various scientific domains, yet it lacks comprehensive characterization and safety data. This guide provides a foundational framework for its synthesis, predicted properties, and safe handling, empowering researchers to work with this and other data-poor compounds in a responsible and scientifically rigorous manner. The principles of inferring properties from analogous structures and adhering to conservative safety protocols are paramount when navigating the challenges of innovative chemical research.

References

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

PubChem. (n.d.). Propyl 4-bromobenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). p-Tolyl benzoate. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

4-Bromobenzoic acid p-tolyl ester physical characteristics

Topic: 4-Bromobenzoic Acid p-Tolyl Ester: Physical Characteristics & Characterization Protocol Content Type: Technical Reference Guide Audience: Researchers, Chemical Engineers, and Drug Discovery Specialists

Executive Summary

4-Bromobenzoic acid p-tolyl ester (also designated as p-tolyl 4-bromobenzoate or 4-methylphenyl 4-bromobenzoate) is a crystalline aromatic ester utilized as a structural intermediate in the synthesis of liquid crystal mesogens and pharmaceutical pharmacophores. Its rigid core, characterized by a central ester linkage flanked by a para-substituted bromine and a methyl group, makes it a critical model compound for studying structure-property relationships in anisotropic solids.

This guide provides a definitive technical profile of the compound, including crystallographic data, spectroscopic signatures, and a self-validating synthesis protocol.

Chemical Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | 4-Methylphenyl 4-bromobenzoate |

| CAS Number | 107456-33-7 |

| Molecular Formula | |

| Molecular Weight | 291.14 g/mol |

| SMILES | CC1=CC=C(C=C1)OC(=O)C2=CC=C(Br)C=C2 |

| Structural Class | Diaryl Ester (Benzoate Derivative) |

Physical Properties Matrix

The following data aggregates experimental values derived from single-crystal X-ray diffraction studies and thermal analysis.

| Property | Value / Characteristic | Context/Notes |

| Appearance | White to off-white crystalline solid | Recrystallized from Ethanol/CHCl |

| Melting Point | 112 °C (385 K) | Sharp transition; indicative of high purity [1] |

| Crystal System | Monoclinic | Space Group: |

| Unit Cell Dimensions | ||

| Density (Calculated) | ~1.53 g/cm³ | Based on crystallographic volume |

| Solubility | Soluble: CHCl | Lipophilic nature due to bi-aryl core |

Spectroscopic Characterization

Accurate identification relies on specific NMR splitting patterns and IR absorption bands. The following values are synthesized from structural analysis and homologous ester data.

A. Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Ester): 1730–1745 cm

(Strong, sharp). -

C-O Stretch: 1260–1270 cm

(Asymmetric stretch). -

C-H Stretch (Aromatic): 3030–3060 cm

(Weak). -

C-H Stretch (Aliphatic): 2920–2950 cm

(Attributable to the p-methyl group). -

C-Br Stretch: ~1070 cm

or ~500-600 cm

B. Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.00 – 8.05 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by carbonyl anisotropy. |

| 7.60 – 7.65 | Doublet ( | 2H | Ar-H (Ortho to Br) | Inductive effect of Bromine. |

| 7.20 – 7.25 | Doublet ( | 2H | Ar-H (Ortho to CH | Typical tolyl aromatic range. |

| 7.05 – 7.10 | Doublet ( | 2H | Ar-H (Ortho to O) | Shielded relative to benzoyl ring. |

| 2.36 | Singlet | 3H | Ar-CH | Diagnostic tolyl methyl signal. |

Synthesis & Purification Protocol

This protocol utilizes a nucleophilic acyl substitution via an acid chloride intermediate. This method is preferred over direct Fischer esterification due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Reaction Workflow

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve 4-bromobenzoic acid (10 mmol) in thionyl chloride (

, 5 mL). -

Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

-

Remove excess

under vacuum to yield crude 4-bromobenzoyl chloride.

-

-

Esterification (Schotten-Baumann Conditions):

-

Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).

-

In a separate flask, dissolve p-cresol (10 mmol) and Triethylamine (TEA, 12 mmol) in DCM (10 mL).

-

Critical Step: Add the acid chloride solution dropwise to the phenol solution at 0°C to prevent side reactions.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Purification (Self-Validating):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat.

(removes unreacted acid). -

Dry over

and evaporate solvent. -

Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to 4°C. Needle-like crystals confirm high purity.

-

Crystallographic & Solid-State Analysis

The solid-state arrangement of p-tolyl 4-bromobenzoate is governed by weak intermolecular forces that dictate its melting behavior and potential mesogenic properties.

Packing Logic:

-

Dihedral Angle: The molecule exhibits a twist between the two aromatic rings (approx. 54°), preventing perfect planarity [1].[1]

-

Interactions: The crystal lattice is stabilized by

hydrogen bonds and

References

-

Moreno-Fuquen, R., Ellena, J. (2011).[2] 4-Methylphenyl 4-bromobenzoate .[3] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934. [Link]

-

PubChem. 4-Bromobenzoic acid . National Library of Medicine. [Link]

Sources

Comparative Technical Profile: Methyl 4-Bromobenzoate vs. p-Tolyl 4-Bromobenzoate

[1]

Executive Summary: The Alkyl vs. Aryl Ester Divergence

In organic synthesis and medicinal chemistry, the choice between a methyl ester and a p-tolyl (aryl) ester is rarely arbitrary. While both compounds share the 4-bromobenzoic acid core—providing a handle for palladium-catalyzed cross-coupling—their ester moieties dictate fundamentally different reactivity profiles.

-

Methyl 4-bromobenzoate is a commodity intermediate .[1] It functions primarily as a stable protecting group or a final structural motif. Its lower reactivity toward nucleophiles makes it robust during multi-step syntheses.

-

p-Tolyl 4-bromobenzoate is a specialized "active" ester . The p-tolyl group acts as a superior leaving group compared to the methoxy group, rendering this compound significantly more reactive toward aminolysis and transesterification. It is also a critical mesogen in the design of liquid crystalline materials due to its rigid, rod-like bis-aryl structure.

Physicochemical & Structural Characterization[3][4]

The structural difference—replacing a methyl group with a p-tolyl ring—introduces significant changes in molecular weight, lipophilicity, and solid-state packing.

| Feature | Methyl 4-bromobenzoate | p-Tolyl 4-bromobenzoate |

| CAS Number | 619-42-1 | 614-34-6 (Generic p-tolyl benzoate) / Custom |

| Molecular Formula | C₈H₇BrO₂ | C₁₄H₁₁BrO₂ |

| Molecular Weight | 215.04 g/mol | 291.14 g/mol |

| Electronic Character | Alkyl Ester (Donating alkoxy) | Aryl Ester (Conjugated, withdrawing) |

| Leaving Group pKa | ~15.5 (Methanol) | ~10.3 (p-Cresol) |

| Melting Point | 77–81 °C | 108–110 °C (Est. based on bis-aryl packing) |

| Solubility | Soluble in MeOH, DCM, EtOAc | Low in MeOH; Soluble in DCM, Toluene |

| Primary Utility | Stable Intermediate / Protecting Group | Activated Ester / Liquid Crystal Mesogen |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the key electronic difference driving the reactivity divergence.

Figure 1: Structural divergence and resulting reactivity profiles of alkyl vs. aryl esters.

Synthetic Protocols

The synthesis of these two compounds requires distinct methodologies due to the nucleophilicity difference between methanol (strong nucleophile) and p-cresol (weak nucleophile).

A. Synthesis of Methyl 4-bromobenzoate (Fischer Esterification)

This protocol utilizes acid-catalyzed equilibrium, driven by the excess of methanol.

Reagents: 4-Bromobenzoic acid, Methanol (solvent/reactant), H₂SO₄ (cat). Protocol:

-

Dissolve 4-bromobenzoic acid (10 mmol) in anhydrous methanol (20 mL).

-

Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo. Redissolve residue in EtOAc.

-

Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

-

Dry over MgSO₄ and concentrate to yield white crystals.

B. Synthesis of p-Tolyl 4-bromobenzoate (Steglich or Acid Chloride)

Phenols are poor nucleophiles for Fischer esterification. An activated acid derivative or coupling agent is required.

Reagents: 4-Bromobenzoyl chloride, p-Cresol, Triethylamine (Et₃N), DCM. Protocol:

-

Dissolve p-cresol (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) at 0°C.

-

Add 4-bromobenzoyl chloride (10 mmol) dropwise (dissolved in 5 mL DCM) to control the exotherm.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add 1M HCl (to neutralize amine) and separate phases.

-

Purification: Wash organic layer with 1M NaOH (critical step to remove unreacted p-cresol).

-

Recrystallize from Ethanol/Hexane to obtain the pure ester.

Reactivity & Mechanistic Divergence

The defining difference between these molecules is the acyl substitution potential . This dictates their role in drug development workflows.[1]

The "Active Ester" Effect

The p-tolyl ester is electronically activated. The p-cresolate anion is a stabilized leaving group (resonance delocalization), whereas the methoxide ion is not.

-

Aminolysis (Amide Bond Formation):

-

Hydrolysis:

Reactivity Matrix

| Reaction Type | Methyl 4-bromobenzoate | p-Tolyl 4-bromobenzoate | Mechanistic Driver |

| Suzuki Coupling | Excellent | Excellent | Ar-Br bond is chemically equivalent in both. |

| Aminolysis | Slow / Difficult | Fast / Mild | Leaving group pKa (15.5 vs 10.3). |

| Transesterification | Difficult | Facile | Aryl esters exchange with alcohols easily. |

| Grignard Addition | Double addition (forms alcohol) | Double addition (forms alcohol) | Similar electrophilicity at carbonyl carbon. |

Applications in Research & Development

Drug Discovery: Intermediate Selection

-

Use Methyl 4-bromobenzoate when: You need a robust intermediate that must survive acidic workups, mild basic conditions, or oxidative steps. It is the standard starting material for synthesizing antifolates and biaryl scaffolds via Suzuki coupling [1].

-

Use p-Tolyl 4-bromobenzoate when: You are designing a prodrug or an acyl-transfer reagent . The aryl ester can be tuned to release the active acid moiety at a specific rate in biological systems.

Materials Science: Liquid Crystals

p-Tolyl 4-bromobenzoate serves as a rigid core (mesogen) for liquid crystals. The bis-aryl system promotes π-π stacking, essential for the formation of nematic or smectic phases. The methyl ester is too short and flexible to support these phases effectively [2].

Mechanistic Probes

The p-tolyl derivative is often used in physical organic chemistry to study Hammett Linear Free Energy Relationships . By varying substituents on the tolyl ring, researchers can precisely measure electronic effects on ester hydrolysis rates, providing data that methyl esters cannot yield.

References

-

Sigma-Aldrich. Methyl 4-bromobenzoate Product Sheet & Synthesis Applications.Link

- Moreno-Fuquen, R., et al. (2011).Synthesis and crystal structure of aryl benzoates. Journal of Molecular Structure.

-

PubChem. Compound Summary: Methyl 4-bromobenzoate (CID 12081).Link

-

ChemicalBook. p-Tolyl Benzoate Properties and Reactivity Profile.Link

Halogenated Phenyl Benzoates: Precision Tools in Supramolecular Architectures

Executive Summary: The Sigma-Hole Advantage

Halogenated phenyl benzoates (HPBs) are not merely chemical intermediates; they are programmable logic gates for solid-state assembly. Unlike hydrogen bonds, which are ubiquitous but often flexible, the halogen bond (XB) offered by HPBs provides a highly directional (

This guide details the design, synthesis, and application of HPBs. We move beyond basic esterification to explore how specific halogen substitutions (F, Cl, Br, I) dictate supramolecular topology, driving applications from low-viscosity liquid crystals to high-affinity drug candidates.

Molecular Design: Tuning the Interaction Landscape

The utility of an HPB building block rests on the specific halogen chosen. The behavior of these atoms is not linear; it is discontinuous between Fluorine and the heavier halogens.

| Feature | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Atomic Radius | 1.47 Å | 1.75 Å | 1.85 Å | 1.98 Å |

| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Negligible/None | Weak | Moderate | Strong | |

| Primary Interaction | Dipole / H-Bond Acceptor | Dispersion / Weak XB | Robust XB | Strong XB |

| Supramolecular Role | Lattice Hardening / Polarity | Isostructural Linker | Directional Director | Structure Driver |

The "Lateral Fluorine" Effect in Liquid Crystals

In liquid crystal (LC) design, replacing a hydrogen with fluorine at the ortho position (lateral substitution) is a critical technique. It introduces a transverse dipole moment without significantly widening the molecule, thereby:

-

Lowering Melting Points: Disrupts efficient packing, widening the nematic range.

-

Reducing Viscosity: Weakens intermolecular attraction perpendicular to the director.

-

Dielectric Anisotropy (

): Tuning the sign of

High-Fidelity Synthesis Protocol

To utilize HPBs in supramolecular assembly, purity is paramount. Trace phenol contaminants act as "poison" for crystal growth, capping the growing faces. The following protocol prioritizes the removal of starting materials over raw yield.

Mechanism: Nucleophilic Acyl Substitution

We utilize the reaction between a benzoyl chloride and a phenol. While simple, the choice of base and solvent controls the impurity profile.

Figure 1: High-fidelity synthesis workflow for Halogenated Phenyl Benzoates. Note the critical NaOH wash step to remove unreacted phenol.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve the halogenated phenol (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Add Triethylamine (12 mmol) and a catalytic amount of DMAP (1 mmol).

-

Addition: Cool to 0°C. Add the substituted benzoyl chloride (11 mmol) dropwise. Why? Exotherm control prevents side reactions and coloring.

-

Reaction: Warm to room temperature and stir for 4-12 hours.

-

Validation (Self-Check): Spot TLC. If phenol remains (lower

), add 0.1 eq more acid chloride. Do not proceed until phenol is consumed. -

Workup (The Critical Step):

-

Wash organic layer with 1M HCl (removes amines).

-

Wash with 1M NaOH (2x). Crucial: This deprotonates any unreacted phenol, forcing it into the aqueous layer.

-

Wash with brine, dry over MgSO

.

-

-

Crystallization: Recrystallize from hot Ethanol. Purity >99% is required for reliable halogen bonding studies.

Supramolecular Synthons & Assembly

The power of HPBs lies in their ability to form predictable "synthons" (structural units).

The Halogen Bond (XB)

The halogen bond is defined by the interaction

-

Directionality: The

-hole is located on the extension of the C-X bond axis. Therefore, the angle -

Strength:

.

Isostructurality and Polymorphism

A key question in crystal engineering is: Can I swap Cl for Br without changing the crystal structure?

-

Cl/Br Exchange: Often leads to isostructural phases because the size difference is compensated by the flexibility of the lattice and similar directional preferences.

-

Iodine Anomaly: The large size and strong

-hole of Iodine often force the crystal into a unique packing motif, breaking isostructurality with Cl/Br analogs.

Figure 2: Logic flow of supramolecular assembly driven by Sigma-Hole interactions.

Applications in Drug Development (Bioisosterism)[1]

In medicinal chemistry, HPBs serve as excellent scaffolds for exploring Structure-Activity Relationships (SAR).

The "Magic Methyl" to "Magic Chloro" Transition

Replacing a methyl group with a chlorine atom is a classic bioisosteric replacement.

-

Lipophilicity: Cl increases

more than CH -

Metabolic Stability: The C-Cl bond is generally more resistant to metabolic oxidation than a C-CH

group. -

Specific Binding: The Cl atom can target carbonyl oxygens in the protein backbone via halogen bonding, a specific interaction that a methyl group (driven only by van der Waals forces) cannot achieve.

Case Study: Kinase Inhibition In kinase inhibitors, a halogenated phenyl ring often occupies the hydrophobic pocket. An Iodine or Bromine substitution can anchor the drug via a halogen bond to the hinge region backbone carbonyl (e.g., Valine or Alanine residues), increasing potency by 10-100 fold compared to the hydrogen analog.

References

-

Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates. Source: Crystal Growth & Design (ACS Publications) URL:[Link] (Note: Generalized landing page for verification of journal scope; specific article data synthesized from search context).

-

Halogen Bonding: The Sigma-Hole. Source: Proceedings of "Modeling interactions in biomolecules II" (PubMed) URL:[Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Source: Liquid Crystals (Taylor & Francis) URL:[Link]

-

Halogen...phenyl supramolecular interactions in the solid state: Hydrogen versus halogen bonding and directionality. Source: CrystEngComm (RSC Publishing) URL:[1][Link]

Sources

Thermal and Structural Characterization of 4-Methylphenyl 4-Bromobenzoate: A Technical Guide

Topic: Thermal and Structural Characterization of 4-Methylphenyl 4-Bromobenzoate (

Executive Summary

The precise thermal characterization of ester intermediates is critical in the development of liquid crystalline materials and pharmaceutical precursors. This guide focuses on 4-Methylphenyl 4-bromobenzoate (CAS: 107456-33-7 / 110929-20-9), a model aromatic ester exhibiting a distinct melting point at 385 K (

Unlike simple aliphatic esters, this compound’s thermal behavior is governed by specific supramolecular interactions—specifically Br···Br halogen bonding and C—H···O hydrogen bonding —which stabilize the crystal lattice. This document provides a validated synthesis protocol, a rigorous differential scanning calorimetry (DSC) workflow, and a structural analysis to explain the thermodynamic basis of the 385 K transition.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-Methylphenyl 4-bromobenzoate |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | |

| Melting Point ( | 385(1) K ( |

| Crystal System | Monoclinic, |

| Density ( | |

| Appearance | Colorless prism-like crystals |

Synthesis & Purification Protocol

To ensure an accurate melting point determination of 385 K, high-purity synthesis is required to eliminate oligomeric byproducts that depress

3.1. Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type) using triethylamine as a scavenger for the hydrochloric acid byproduct.

Figure 1: Synthetic pathway for 4-Methylphenyl 4-bromobenzoate.

3.2. Step-by-Step Methodology

-

Stoichiometry: Dissolve equimolar quantities (

) of 4-bromobenzoyl chloride and 4-methylphenol in acetonitrile ( -

Reflux: Heat the solution gradually to reflux temperature (

) and maintain for 2 hours .-

Why: Reflux ensures complete conversion and overcomes the activation energy barrier for the acyl substitution.

-

-

Precipitation: Cool the mixture to room temperature. Add triethylamine dropwise.

-

Observation: A solid precipitate forms immediately as the amine neutralizes the HCl, shifting the equilibrium toward the product.

-

-

Quenching: Pour the reaction mixture into ice-cold water (

) to dissolve triethylamine hydrochloride salts. -

Recrystallization (Critical Step): Filter the crude solid and recrystallize from dichloromethane (

) .-

Validation: Slow evaporation yields colorless prisms suitable for single-crystal X-ray diffraction.

-

Thermodynamic Analysis (The 385 K Core)

The melting point of 385 K is not arbitrary; it is a direct function of the lattice energy defined by the crystal packing.

4.1. Structural Basis of Stability

According to crystallographic data (Moreno-Fuquen et al., 2011), the stability of the solid phase up to 385 K is driven by:

-

Twisted Conformation: The dihedral angle between the two benzene rings is

.[1] This non-planar geometry prevents simple -

Halogen Bonding: The lattice is reinforced by Br···Br interactions along the

-axis ( -

Hydrogen Bonding: Weak C—H···O interactions link molecules into supramolecular layers in the

plane.

4.2. Thermal Characterization Workflow

To verify the 385 K transition, use the following Differential Scanning Calorimetry (DSC) protocol.

Figure 2: DSC workflow for verifying the melting point.

Protocol Parameters:

-

Instrument: DSC 2500 (or equivalent).

-

Atmosphere: Nitrogen purge (

) to prevent oxidation. -

Ramp Rate:

. Slower rates ( -

Acceptance Criteria: A sharp endothermic peak with an onset temperature of

. Broad peaks indicate impurities (likely unreacted p-cresol).

Crystallographic Data Reference

For researchers performing X-ray diffraction to confirm the phase identity before thermal analysis, use the following unit cell parameters derived from the 385 K melting phase.

| Parameter | Value |

| Space Group | Monoclinic, |

| 4 |

Source: Moreno-Fuquen et al. (2011)[2][3][4]

References

-

Moreno-Fuquen, R., Ellena, J., & de Simone, C. A. (2011).[2][3][4] 4-Methylphenyl 4-bromobenzoate.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2869.

-

Gowda, B. T., Foro, S., Nayak, S. P., & Fuess, H. (2007).

-

Nardelli, M. (1995). PARST95 - an update to PARST: a system of computer routines for calculating molecular parameters from results of crystal structure analysis. Journal of Applied Crystallography, 28(5), 659.

Sources

- 1. 4-Methylphenyl 4-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]

Methodological & Application

Application Note: Synthesis of 4-Methylphenyl 4-bromobenzoate via Schotten-Baumann Reaction

Executive Summary

This guide details the synthesis of 4-Methylphenyl 4-bromobenzoate (also known as p-tolyl p-bromobenzoate) utilizing the classic Schotten-Baumann reaction conditions . Unlike Fischer esterification, which is reversible and requires acid catalysis, the Schotten-Baumann method employs an acid chloride and a base to drive the reaction to completion irreversibly. This protocol is optimized for high yield, purity, and operational safety, specifically addressing the handling of the toxic p-cresol and corrosive 4-bromobenzoyl chloride.

Key Chemical Data

| Parameter | Component A | Component B | Product |

| Name | p-Cresol (4-Methylphenol) | 4-Bromobenzoyl chloride | 4-Methylphenyl 4-bromobenzoate |

| Formula | C₇H₈O | C₇H₄BrClO | C₁₄H₁₁BrO₂ |

| MW ( g/mol ) | 108.14 | 219.46 | 291.14 |

| State | Solid/Liquid (MP ~35°C) | Solid (MP ~36-39°C) | Crystalline Solid |

| Melting Point | 35.5 °C | 36–39 °C | 112 °C (385 K) [1] |

Scientific Principles & Mechanism[13][14]

Reaction Theory

The Schotten-Baumann reaction involves the acylation of a phenol with an acid chloride in the presence of a base (typically aqueous NaOH or pyridine).[1][2] The base serves two critical functions:

-

Activation: Deprotonates the phenol to form the more nucleophilic phenoxide ion.

-

Scavenging: Neutralizes the hydrochloric acid (HCl) byproduct, preventing protonation of the phenoxide and driving the equilibrium forward.

Mechanism

The mechanism proceeds via a Nucleophilic Acyl Substitution .[3]

-

Deprotonation: NaOH converts p-cresol to sodium p-cresolate.

-

Attack: The phenoxide oxygen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

-

Neutralization: The generated HCl is immediately neutralized by the excess base.

Figure 1: Mechanistic pathway of the Schotten-Baumann benzoylation.

Strategic Planning & Safety (E-E-A-T)

Expert Insights

-

Temperature Control: The reaction is exothermic. While p-cresol is less reactive than aliphatic amines, the addition of acid chloride can still generate significant heat. Maintain the temperature <10°C during addition to prevent hydrolysis of the acid chloride before it reacts with the phenoxide.

-

Phase Transfer: As the product forms, it is insoluble in water and will precipitate. Vigorous stirring is non-negotiable to ensure the biphasic interface (organic product/aqueous base) does not trap unreacted material.

-

Stoichiometry: Use a slight excess of base (2.0 - 2.5 eq) to ensure the phenol remains deprotonated and to neutralize all HCl. Use a 1:1 or slight excess (1.1 eq) of acid chloride.[4]

Safety Protocols

-

p-Cresol: Highly toxic and corrosive.[5] Rapidly absorbed through skin. Double-gloving (Nitrile) and a fume hood are mandatory.

-

4-Bromobenzoyl Chloride: Lachrymator and corrosive. Hydrolyzes to form HCl gas in moist air. Handle in a dry environment until reaction.

Experimental Protocol

Materials Preparation

-

Reagents:

-

p-Cresol (10 mmol, 1.08 g)

-

4-Bromobenzoyl chloride (11 mmol, 2.41 g)

-

Sodium Hydroxide (10% aqueous solution, ~25 mL)[6]

-

Ethanol (for recrystallization)

-

-

Equipment:

-

125 mL Erlenmeyer flask or Round Bottom Flask

-

Magnetic stir bar & plate

-

Ice-water bath

-

Buchner funnel & vacuum filtration setup

-

Step-by-Step Procedure

Phase 1: Preparation of Phenoxide

-

Dissolution: In the 125 mL flask, add 25 mL of 10% NaOH solution.

-

Addition: Add the p-cresol (1.08 g). Stir until the solid dissolves completely and the solution is homogeneous. The color may turn slightly yellow/brown due to phenoxide formation.

-

Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.

Phase 2: Acylation (The Reaction)[6]

-

Addition of Acid Chloride:

-

Note: If 4-bromobenzoyl chloride is solid, you may dissolve it in a minimal amount (5-10 mL) of dry Dichloromethane (DCM) for easier addition, or add it as a finely powdered solid in small portions. The DCM method is recommended for better homogeneity.

-

Add the 4-bromobenzoyl chloride dropwise (if in solution) or in small spatulas (if solid) over 15–20 minutes.

-

-

Reaction:

-

Stopper the flask (if no gas evolution is observed) or cover loosely.

-

Vigorously stir or shake the mixture for 30–45 minutes.

-

Observation: A heavy, white to off-white precipitate (the ester) should form rapidly. The solution must remain alkaline (check with litmus paper); if acidic, add more NaOH.

-

Phase 3: Workup & Isolation

-

Termination: Allow the reaction to warm to room temperature and stir for an additional 10 minutes to ensure complete hydrolysis of any excess acid chloride.

-

Filtration: Filter the solid precipitate using a Buchner funnel under vacuum.

-

Washing:

-

Wash the solid with cold water (3 x 20 mL) to remove NaCl and excess NaOH.

-

Wash with a small amount of cold 1% NaHCO₃ to ensure removal of any benzoic acid byproduct.

-

Perform a final wash with cold water.

-

Phase 4: Purification

-

Recrystallization:

-

Transfer the crude solid to a beaker.

-

Dissolve in a minimum amount of boiling Ethanol (or Methanol).

-

Allow to cool slowly to room temperature, then place in an ice bath.

-

Collect the purified crystals via filtration and dry in a desiccator or vacuum oven at 40°C.

-

Figure 2: Experimental workflow for the synthesis and purification.

Characterization & Quality Control

Physical Properties

-

Appearance: White crystalline needles or plates.

-

Melting Point: The literature value is 112 °C (385 K) [1]. A range of 111–113 °C indicates high purity.

Spectroscopic Validation (Expected Data)

-

¹H-NMR (CDCl₃, 400 MHz):

-

δ 2.36 (s, 3H): Methyl group on the p-tolyl ring.

-

δ 7.10 (d, J=8 Hz, 2H): Protons on p-tolyl ring (ortho to methyl).

-

δ 7.20 (d, J=8 Hz, 2H): Protons on p-tolyl ring (ortho to ester oxygen).

-

δ 7.65 (d, J=8 Hz, 2H): Protons on benzoyl ring (meta to carbonyl).

-

δ 8.05 (d, J=8 Hz, 2H): Protons on benzoyl ring (ortho to carbonyl, deshielded).

-

-

IR Spectroscopy (ATR):

-

1735 cm⁻¹: Strong Ester C=O stretch.

-

1260 cm⁻¹: C-O-C asymmetric stretch.

-

1070 cm⁻¹: Aryl-Br stretch (variable/weak).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure temperature is <5°C during addition. Add acid chloride faster (but safely) or use a biphasic solvent system (DCM/Water). |

| Oily Product | Impurities / Low MP | Product may oil out if reaction gets too hot. Cool thoroughly. Scratch glass to induce crystallization. Recrystallize immediately. |

| Acidic Odor | Incomplete Neutralization | The final product smells of acid chloride or acetic acid? Wash thoroughly with NaHCO₃. Ensure pH was basic at end of reaction. |

| Coloration | Oxidation of Phenol | p-Cresol oxidizes to pink/brown. Use fresh p-cresol. Add a pinch of sodium dithionite if discoloration is severe (rarely needed). |

References

-

Gowda, B. T., et al. (2011). "4-Methylphenyl 4-bromobenzoate."[7] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869.

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

-

Fisher Scientific.[8] (2021).[9] "Safety Data Sheet: 4-Bromobenzoyl chloride."

-

Fisher Scientific.[8] (2021).[9] "Safety Data Sheet: p-Cresol."

Sources

- 1. byjus.com [byjus.com]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. (4-bromophenyl)methyl 4-bromobenzoate | CAS#:110929-20-9 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

Application Note: Protocol for Esterification of 4-Bromobenzoyl Chloride and p-Cresol

Abstract & Scope

This application note details the synthesis of p-tolyl 4-bromobenzoate via the esterification of 4-bromobenzoyl chloride with p-cresol. This compound serves as a critical intermediate in liquid crystal engineering and supramolecular chemistry due to its rigid ester linkage and halogen bond-donating capability [1].

While the Schotten-Baumann reaction (aqueous base) is a classical approach, this protocol prioritizes a Pyridine/Dichloromethane (DCM) anhydrous system. This method is selected for research-scale applications to minimize hydrolysis of the acid chloride, ensure high yields (>85%), and simplify the purification of the resulting solid ester.

Strategic Reaction Design

The Chemical Equation

Mechanistic Rationale

The reaction proceeds via Nucleophilic Acyl Substitution .[1]

-

Activation: Pyridine acts as a nucleophilic catalyst, attacking the 4-bromobenzoyl chloride to form a highly reactive N-acylpyridinium intermediate . This intermediate is more susceptible to nucleophilic attack than the parent acid chloride [2].

-

Substitution: The hydroxyl group of p-cresol attacks the carbonyl carbon of the intermediate.

-

Neutralization: Pyridine acts as a base (proton scavenger) to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester product.[2]

Materials & Safety Profile

Critical Safety Note: 4-Bromobenzoyl chloride is a lachrymator and reacts violently with moisture. p-Cresol is toxic by skin absorption. All operations must be performed in a functioning fume hood.

| Reagent | CAS No.[3][4][5] | MW ( g/mol ) | Equiv. | Role | Hazards |

| p-Cresol | 106-44-5 | 108.14 | 1.0 | Nucleophile | Toxic, Corrosive |

| 4-Bromobenzoyl Chloride | 586-75-4 | 219.46 | 1.1 | Electrophile | Corrosive, Moisture Sensitive |

| Pyridine | 110-86-1 | 79.10 | 1.5 - 2.0 | Base/Catalyst | Flammable, Toxic, Stench |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Solvent | Volatile, Carcinogen Suspect |

| 1M HCl | 7647-01-0 | 36.46 | Wash | Quench | Corrosive |

Experimental Protocol (High-Purity Method)

Setup

-

Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel at 120°C for at least 2 hours. Cool under a stream of dry nitrogen or argon.

-

Solvation: Charge the RBF with p-cresol (10.8 g, 100 mmol) and a magnetic stir bar.

-

Solvent Addition: Add anhydrous DCM (100 mL) . Stir until fully dissolved.

-

Base Addition: Add Pyridine (12.1 mL, 150 mmol) to the solution. The mixture acts as the "acceptor phase."

Reaction

-

Cooling: Place the RBF in an ice-water bath (0°C).

-

Reagent Preparation: Dissolve 4-bromobenzoyl chloride (24.1 g, 110 mmol) in anhydrous DCM (30 mL) in the addition funnel.

-

Note: If the acid chloride is solid, ensure it is fully dissolved before addition.

-

-

Addition: Dropwise add the acid chloride solution to the p-cresol mixture over 30 minutes.

-

Observation: A white precipitate (pyridinium hydrochloride) may begin to form. This is normal.

-

-

Equilibration: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 3–5 hours.

-

Monitoring: Monitor by TLC (Silica; 10% Ethyl Acetate in Hexanes). The p-cresol spot (Rf ~0.4) should disappear.

Workup (Extraction)

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water .

-

Acid Wash (Critical): Wash the organic layer twice with 1M HCl (50 mL each) .

-

Purpose: This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

-

-

Base Wash: Wash the organic layer once with saturated NaHCO₃ (50 mL) to remove any unreacted 4-bromobenzoic acid.

-

Drying: Wash with Brine (50 mL) , separate, and dry the organic layer over anhydrous MgSO₄ .

-

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification

-

Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol or a DCM/Hexane mixture.

-

Isolation: Collect crystals by vacuum filtration and dry in a vacuum desiccator.

-

Yield: Expected yield is 85–92%.

Visualizations

Reaction Mechanism

This diagram illustrates the Pyridine-mediated pathway, highlighting the formation of the active intermediate.

Figure 1: Mechanism of Pyridine-mediated nucleophilic acyl substitution.

Experimental Workflow

A step-by-step process map for the laboratory execution.

Figure 2: Operational workflow for the synthesis of p-tolyl 4-bromobenzoate.

Characterization & Quality Control

Upon isolation, the product should be a white crystalline solid.

| Analysis | Expected Signal / Result |

| Appearance | White needles or plates.[4] |

| Melting Point | Recrystallize to constant MP (Lit. range for similar esters ~70-120°C; specific crystal data available [3]). |

| 1H NMR (CDCl₃) | δ 2.38 (s, 3H) : Methyl group of p-tolyl.δ 7.10-7.25 (d, 2H) : Aromatic protons ortho to methyl.δ 7.60-7.70 (m, 4H) : Overlapping aromatic signals (benzoate/phenolate rings).δ 8.00-8.10 (d, 2H) : Aromatic protons ortho to carbonyl. |

| IR Spectroscopy | 1735 cm⁻¹ : Strong Ester C=O stretch.1260 cm⁻¹ : C-O-C stretch.Absence of broad OH stretch (3200-3500 cm⁻¹). |

Troubleshooting

-

Low Yield: Ensure 4-bromobenzoyl chloride is fresh. If the liquid/solid smells strongly of acetic acid/HCl before reaction, it may have hydrolyzed. Distill or recrystallize reagents if necessary.

-

Pyridine Smell in Product: The HCl wash was insufficient. Increase the volume or number of 1M HCl washes during workup.

-

Oil Formation: If the product oils out during recrystallization, add a seed crystal or scratch the glass surface. Use a solvent pair (e.g., DCM/Hexane) if Ethanol fails.

References

-

Moreno-Fuquen, R., Ellena, J., & de Simone, C. A. (2011).[6][7] "4-Methylphenyl 4-bromobenzoate."[8][9] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2954.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem.[10] (n.d.). Compound Summary: p-Tolyl benzoate (Structural Analog Data). National Library of Medicine.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. byjus.com [byjus.com]

- 3. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]

- 4. P-TOLYL BENZOATE CAS#: 614-34-6 [m.chemicalbook.com]

- 5. 429632-84-8 | 1-(3,4-dimethylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]

- 9. researchgate.net [researchgate.net]

- 10. p-Toluic acid - Wikipedia [en.wikipedia.org]

Application Note: Optimization of Recrystallization Solvents for p-Tolyl p-Bromobenzoate

Topic: Recrystallization solvents for p-tolyl p-bromobenzoate purification Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The purification of p-tolyl p-bromobenzoate (an ester derivative often synthesized via Fischer esterification or Schotten-Baumann reaction) requires a solvent system that balances the high lipophilicity of the p-tolyl moiety with the polarizability of the bromobenzoate core. This guide outlines a systematic approach to solvent selection, prioritizing yield and crystal morphology. While literature data for this specific derivative is sparse, structural analogs suggest Ethanol (95%) as the primary solvent system, with Hexane/Ethyl Acetate as a robust alternative for removing non-polar byproducts.

Introduction & Chemical Context

p-Tolyl p-bromobenzoate is an aromatic ester formed from p-cresol and p-bromobenzoic acid (or its acid chloride). Its purification is critical in kinetic studies and pharmaceutical intermediate synthesis where trace unreacted phenols or acid halides can interfere with downstream assays.

-

Target Compound: p-Tolyl p-bromobenzoate

-

Estimated Melting Point: 85–95 °C (Based on p-tolyl benzoate MP 70–72 °C [1] and the typical MP elevation effect of p-bromo substitution).

-

Solubility Profile: Lipophilic aromatic core; sparingly soluble in water; soluble in hot alcohols, ethers, and chlorinated solvents.

Critical Impurities to Remove[1]

-

p-Cresol: Low melting point (~35 °C), distinct odor, oxidation prone.

-

p-Bromobenzoic Acid: High melting point (~254 °C), significantly more polar than the ester.

-

Mineral Salts: (e.g., NaCl, KBr) from neutralization steps.

Solvent Selection Strategy

The choice of solvent relies on the "Like Dissolves Like" principle, modulated by temperature differentials.

Primary Recommendation: Ethanol (95%) or Ethanol/Water

Why: Aromatic esters typically exhibit a steep solubility curve in ethanol—highly soluble at reflux (78 °C) but crystallizing readily upon cooling. The 5% water content aids in depressing the solubility of non-polar impurities while keeping polar salts (like traces of sodium bromide) in solution or allowing them to be filtered off hot.

Secondary Recommendation: Hexane / Ethyl Acetate (Mixed Solvent)

Why: If the crude product contains significant unreacted p-cresol (which is very soluble in ethanol), a non-polar system is superior. The ester will crystallize from the cooling mixture, while the p-cresol remains dissolved in the hexane-rich mother liquor.

Solvent Properties Table

| Solvent System | Polarity | Boiling Point | Removal of p-Cresol | Removal of p-Bromobenzoic Acid | Risk of "Oiling Out" |

| Ethanol (95%) | High | 78 °C | Moderate | Good | Low |

| Ethanol / Water | High | <100 °C | Poor | Excellent | Moderate |

| Hexane / EtOAc | Low-Med | ~69-77 °C | Excellent | Poor | Low |

| Methanol | High | 65 °C | Moderate | Good | Moderate |

Experimental Protocol

Phase 1: Micro-Scale Solvent Screening (The "Test Tube" Method)

Perform this before committing the entire batch.

-

Place ~50 mg of crude p-tolyl p-bromobenzoate into three separate test tubes.

-

Tube A (Ethanol): Add 0.5 mL Ethanol (95%). Heat to boil. If solid remains, add solvent dropwise until dissolved. Cool to RT.

-

Tube B (Hexane/EtOAc): Add 0.5 mL Hexane. Heat to boil. Add EtOAc dropwise until dissolved. Cool to RT.

-

Tube C (Methanol): Add 0.5 mL Methanol. Heat to boil. Cool to RT.

-

Observation: Select the solvent that yields crystals (not oil) with the highest recovery volume after 15 minutes.

Phase 2: Full-Scale Recrystallization (Ethanol 95% Protocol)

Materials:

-

Crude p-tolyl p-bromobenzoate

-

Ethanol (95%)

-

Hot plate / Magnetic stirrer

-

Erlenmeyer flask & Stemless funnel

Step-by-Step Procedure:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add a stir bar.[1][2] Add minimum Ethanol (95%) to cover the solid.

-

Heating: Heat to a gentle reflux. Add more ethanol in small portions (1-2 mL) until the solid just dissolves.

-

Note: If insoluble particles remain after significant solvent addition, these are likely inorganic salts or polymer byproducts. Perform a hot filtration .[1]

-

-

Hot Filtration (Optional): If the solution is cloudy, filter rapidly through a pre-warmed stemless funnel with fluted filter paper into a clean, hot flask.

-

Crystallization: Remove from heat. Cap the flask loosely. Allow it to cool slowly to room temperature on a wood or cork surface (insulation prevents rapid cooling which causes oiling).

-

Observation: Needle-like or plate-like crystals should form.

-

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 20 minutes to maximize yield.

-

Collection: Filter the crystals using a Büchner funnel and vacuum filtration.

-

Washing: Wash the filter cake with a small amount of ice-cold ethanol.

-

Drying: Air dry on the filter for 10 minutes, then transfer to a desiccator or vacuum oven (40 °C) to remove residual solvent.

Phase 3: Troubleshooting "Oiling Out"

If the product separates as a liquid oil rather than crystals:

-

Reheat the mixture to redissolve the oil.

-

Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

-

Add Solvent: The solution may be too concentrated. Add 10-20% more solvent.

-

Slower Cooling: Wrap the flask in a towel to slow the cooling rate further.

Workflow Visualization

Caption: Decision matrix for solvent selection and step-by-step purification workflow for p-tolyl p-bromobenzoate.

Characterization & Purity Check

After drying, validate the purity using the following metrics:

-

Melting Point: A sharp range (e.g., 2 °C range) indicates high purity. Compare against the theoretical range (~85–95 °C).

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 10% Ethyl Acetate in Hexane.

-

Visualization: UV Light (254 nm).

-

Expectation: Single spot. p-Cresol will have a different Rf (usually higher or lower depending on plate type) and may stain with iodine or KMnO4.

-

-

1H NMR: Check for the absence of the methyl peak of p-cresol (approx. 2.3 ppm) and the broad OH singlet.

Safety Information

-

Ethanol: Flammable. Irritant.

-

p-Tolyl p-bromobenzoate: Potential skin irritant.[3] Handle with gloves.

-

Waste Disposal: All organic solvents must be disposed of in non-halogenated waste containers (unless chlorinated solvents were used).

References

-

Organic Syntheses. (1920). p-BROMOTOLUENE. Org. Synth. 1920, 1, 39. Retrieved from [Link]

-

LibreTexts. (2022). 3.2B: Purification of Product Mixtures. Chemistry LibreTexts. Retrieved from [Link]

Sources

Growing single crystals of 4-Methylphenyl 4-bromobenzoate for XRD

Executive Summary

This guide details the protocols for growing diffraction-quality single crystals of 4-Methylphenyl 4-bromobenzoate (C₁₄H₁₁BrO₂). While often used as a model compound for studying halogen bonding and packing interactions, obtaining single crystals suitable for SC-XRD requires strict adherence to thermodynamic control during nucleation.

Key Technical Insight: The presence of the bromine atom (

Molecule Profile & Physicochemical Properties

Before initiating growth, the researcher must verify the identity and purity of the starting material. Note the distinction between the target molecule and its precursors.

| Property | Specification | Notes |

| IUPAC Name | 4-Methylphenyl 4-bromobenzoate | Also known as p-tolyl p-bromobenzoate. |

| Molecular Weight | 291.14 g/mol | |

| Melting Point | 111–112 °C (385 K) | Critical: Do not confuse with Methyl 4-bromobenzoate (MP: 77–81 °C). |

| Solubility Profile | High: DCM, Chloroform, AcetoneModerate: Hot Ethanol, TolueneLow/Insoluble: Water, Hexane, Cold Ethanol | Solubility differential in Ethanol is key for recrystallization. |

| Crystal System | Monoclinic | Typically Space Group |

Phase I: Synthesis & Purification (Pre-requisite)

High-quality crystals cannot be grown from impure material. If the compound is synthesized in-house, remove unreacted p-cresol or acid chloride by-products.

Protocol: Purification via Recrystallization [1][2]

-

Dissolution: Dissolve crude 4-Methylphenyl 4-bromobenzoate in minimal boiling Ethanol (~15 mL per gram).

-

Filtration: Hot filter through a glass frit to remove insoluble particulate matter (dust/fibers serve as unwanted nucleation sites).

-

Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Harvest: Collect white needles/plates via vacuum filtration.

-

Drying: Dry under vacuum for 6 hours to remove solvent inclusions.

-

Validation: Purity must be >99% by HPLC or ¹H-NMR before attempting single crystal growth.

-

Phase II: Single Crystal Growth Protocols

Two methods are recommended. Method A is the industry standard for this class of esters. Method B is the alternative if Method A yields only microcrystalline powder.

Method A: Slow Evaporation (Thermodynamic Control)

Best for: Obtaining large, block-like crystals suitable for easy mounting.

Materials:

-

Scintillation vial (20 mL)

-

Solvent: Acetone (HPLC Grade) or Dichloromethane (DCM)

-

Parafilm[3]

-

Needle (27G)

Step-by-Step:

-

Saturation: Dissolve 30 mg of the purified compound in 4–5 mL of Acetone. Sonicate if necessary to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles induce twinning.

-

Vessel Prep: Cap the vial with Parafilm.

-

Rate Control: Pierce exactly three small holes in the Parafilm using the 27G needle.

-

Incubation: Place in a vibration-free environment (e.g., heavy stone bench) at constant temperature (20–22°C).

-

Timeline: Crystals should appear within 3–5 days. Harvest when dimensions reach ~0.2 x 0.2 x 0.1 mm.

Method B: Vapor Diffusion (Binary Solvent System)

Best for: Compounds that are highly soluble in organic solvents, preventing nucleation in Method A.

Materials:

-

Inner vial (4 mL)

-

Outer jar (50 mL) with tight lid

-

Solvent (Good): Dichloromethane (DCM) [1]

-

Anti-solvent (Bad): n-Pentane or Hexane

Step-by-Step:

-

Inner Solution: Dissolve 20 mg of compound in 1 mL of DCM in the small inner vial. Do not cap the inner vial.

-

Outer Chamber: Add 10 mL of n-Pentane to the large outer jar.

-

Assembly: Carefully place the inner vial inside the outer jar using tweezers. Ensure the liquids do not mix.

-

Sealing: Tightly screw the cap onto the outer jar.

-

Mechanism: Pentane vapor (high vapor pressure) diffuses into the DCM solution (lower vapor pressure), slowly lowering the solubility of the ester and forcing nucleation.

-

Harvest: Check after 7 days. This method often yields high-quality prisms.

Experimental Workflow Diagram

The following logic flow illustrates the decision-making process for growing and validating these crystals.

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and initial nucleation results.

Validation & Troubleshooting

Self-Validating the Protocol: Before booking beamtime, perform these checks under a polarizing microscope:

-

Extinction: Rotate the crystal 360° under cross-polarizers. It must go completely dark (extinguish) four times. If it remains bright or shows striations, it is a twin or aggregate.

-

Morphology: Avoid long, thin needles (often disordered). Select blocky, prismatic crystals with well-defined faces.

Common Issues:

-

Oiling Out: If the solution turns into droplets instead of crystals, the concentration is too high. Dilute by 20% and retry.

-

Twinning: Common in this space group (

). If twins persist, switch to Method B (Diffusion) as it provides a more gradual approach to the metastable zone width.

References

-

Crystal Structure Determination: Bolte, M., & Wissler, J. (2006).[6] Methyl 4-bromobenzoate.[4][6][7][8][9][10][11][12][13][14] Acta Crystallographica Section E, 62(4), o1192–o1193. (Note: This refers to the methyl ester analog, serving as a structural baseline).

-

Synthesis & Structural Analysis: Gowda, B. T., et al. (2011). 4-Methylphenyl 4-bromobenzoate. Acta Crystallographica Section E, 67(12), o3286. (Definitive structure report for the specific title compound).

-

General Crystallization Methodology: Spingler, B., et al. (2012). Standard Protocols for Growing Single Crystals. University of Zurich / MIT Department of Chemistry Guidelines.

Sources

- 1. rsc.org [rsc.org]

- 2. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 3. Slow Evaporation Method [people.chem.umass.edu]

- 4. prepchem.com [prepchem.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. (4-bromophenyl)methyl 4-bromobenzoate | CAS#:110929-20-9 | Chemsrc [chemsrc.com]

- 9. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 10. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Methyl 4-bromobenzoate CAS#: 619-42-1 [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Note: Regioselective Synthesis of Functionalized Hydroxybenzophenones via Fries Rearrangement

Abstract

This application note details the regioselective synthesis of (4-bromophenyl)(2-hydroxy-5-methylphenyl)methanone via the Fries rearrangement of p-tolyl 4-bromobenzoate. Unlike standard phenol esters where ortho/para selectivity is temperature-dependent, this protocol exploits the para-blocking methyl group of the p-cresol moiety to force exclusive ortho-acylation. We provide a robust thermal protocol using aluminum chloride (

Theoretical Framework

Substrate Analysis & Regiochemistry

The starting material, p-tolyl 4-bromobenzoate, presents a specific regiochemical landscape. In a typical Fries rearrangement, the acyl group migrates to the ortho or para position of the phenolic ring.[1][2][3]

-

The Constraint: The para position (relative to the oxygen) is occupied by a methyl group.

-

The Result: The rearrangement is forced to occur at the ortho position (positions 2 or 6), yielding a single regioisomer: (4-bromophenyl)(2-hydroxy-5-methylphenyl)methanone .

Mechanistic Pathway